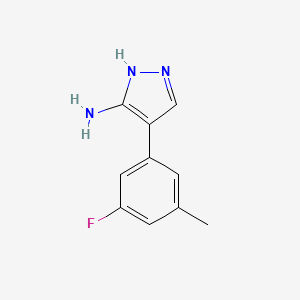

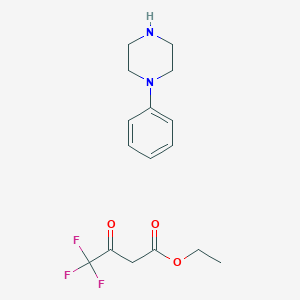

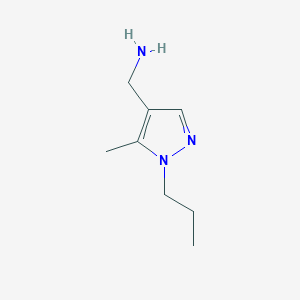

4-(2,3,4,9-Tetrahydro-1H-beta-carbolin-1-yl)-phenol

Descripción general

Descripción

4-(2,3,4,9-Tetrahydro-1H-beta-carbolin-1-yl)-phenol, also known as 4-THBC, is a natural product that has been studied for its potential applications in various scientific fields. It has been found to have various biochemical and physiological effects, and has been used in laboratory experiments to study its mechanisms of action.

Aplicaciones Científicas De Investigación

Synthetic Bioactive Tetrahydro-β-carbolines

1, 2, 3, 4-Tetrahydro-β-carboline (THβC) scaffolds are prominent in natural products and synthetic compounds, showcasing a range of pharmacological activities. Synthetic THβC compounds, with varied designs and structures, have been evaluated for their biological characteristics and structure-activity relationships (SAR), aiding subsequent drug development initiatives based on THβC (Wang et al., 2021).

Pictet-Spengler Reaction in Alkaloid Synthesis

The stereoselective Pictet-Spengler reaction is crucial for synthesizing polysubstituted optically active tetrahydro-β-carboline derivatives, a common motif in indole-based alkaloids and many marketed drugs. This review highlights the advancements in the enantioselective synthesis of tetrahydro-β-carboline scaffolds, emphasizing the significance of this reaction in drug discovery (Rao et al., 2017).

Biological Activities of Phenolic Compounds

Phenolic compounds, including those structurally related to 4-(2,3,4,9-Tetrahydro-1H-beta-carbolin-1-yl)-phenol, have been extensively studied for their versatile biological and pharmacological effects. Chlorogenic acid, a phenolic acid, demonstrates various therapeutic roles such as antioxidant, anti-inflammatory, and neuroprotective activities, highlighting the potential of phenolic compounds in addressing a wide range of disorders (Naveed et al., 2018).

Natural Sources and Bioactivities of Phenolic Analogs

2,4-Di-tert-butylphenol and its analogs, sharing a similar phenolic structure, exhibit significant bioactivities derived from natural sources. This comprehensive review sheds light on the natural occurrence and biological activities of these compounds, suggesting their potential in developing new therapeutic agents (Zhao et al., 2020).

Propiedades

IUPAC Name |

4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c20-12-7-5-11(6-8-12)16-17-14(9-10-18-16)13-3-1-2-4-15(13)19-17/h1-8,16,18-20H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENZPDLDEMHHOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC=C(C=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one](/img/structure/B2635321.png)

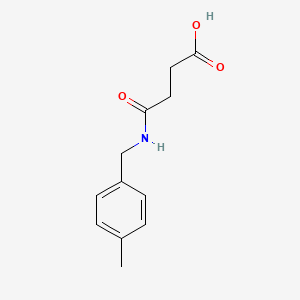

![2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2635324.png)

![ethyl 3-methyl-1-(4-methylphenyl)-4-[(2-morpholinoethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2635331.png)

![N-(4-chloro-2-fluorophenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2635334.png)

![9-((4-(2-phenoxyacetyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2635340.png)